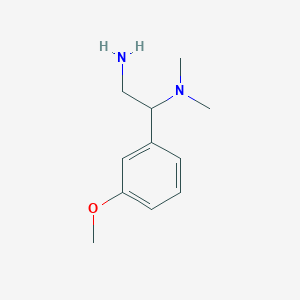

1-(3-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine

Description

1-(3-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is a secondary aliphatic diamine derivative featuring a methoxy-substituted phenyl group at the C1 position and dimethylamine groups at the N1 positions. Its molecular formula is C11H18N2O (MW: 194.28 g/mol), and it is structurally characterized by a flexible ethane backbone that allows conformational adaptability in chemical reactions . This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes like p97 ATPase and butyrylcholinesterase . The 3-methoxy group contributes to electron-donating effects, enhancing solubility and influencing electronic distribution in coordination complexes .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N,N-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(2)11(8-12)9-5-4-6-10(7-9)14-3/h4-7,11H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMHUNSEVFJKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine typically involves the reaction of 3-methoxyphenyl derivatives with ethane-1,2-diamine under controlled conditions. One common method involves the use of sodium hydride and tetrahydrofuran (THF) as solvents, followed by the addition of appropriate reagents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development : This compound has been investigated for its potential role in drug development, particularly as a building block for synthesizing biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been explored for their efficacy against various diseases, including cancer and neurodegenerative disorders .

Protein Degradation : The compound is also being studied as a component in protein degradation pathways. Research indicates that it can function as a ligand in targeted protein degradation strategies, which are gaining traction in therapeutic applications aimed at selectively eliminating disease-causing proteins from cells .

Material Science Applications

Polymer Chemistry : In material science, this compound has been utilized as an additive in polymer formulations. Its incorporation can improve the mechanical properties and thermal stability of polymers used in various applications, including coatings and composites .

Nanomaterials Synthesis : The compound has shown potential in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the formation of nanoparticles can lead to the development of novel materials with enhanced properties for use in electronics and photonics .

Catalytic Applications

Catalyst Development : This compound serves as a ligand in various catalytic reactions. It has been employed in copper-catalyzed reactions, such as the cyanation of aryl bromides, which are crucial steps in organic synthesis for producing pharmaceuticals and agrochemicals .

Tandem Reactions : It has also been used in tandem reactions involving carbodiimides and isocyanoacetates to synthesize complex heterocycles. These reactions are valuable in the synthesis of biologically relevant compounds .

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry explored the use of derivatives of this compound in developing inhibitors for specific cancer pathways. The results indicated that certain modifications significantly enhanced the potency and selectivity of the compounds against target proteins involved in tumor growth.

Case Study 2: Polymer Applications

Research conducted by a team at a leading materials science institute demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance and thermal stability. The study highlighted its potential for applications in automotive and aerospace industries where material durability is critical.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in neurodegenerative diseases, modulating their activity and providing therapeutic benefits .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Methoxy vs. 3-Methoxy Derivatives

The positional isomer 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine (CAS: 842976-90-3) shares the same molecular formula but differs in the methoxy group’s position. Key distinctions include:

The 2-methoxy derivative exhibits reduced steric accessibility for further functionalization due to proximity between the methoxy and amine groups .

Substituent Variations: Heterocyclic vs. Methoxy Groups

Replacing the 3-methoxy phenyl group with heterocycles alters reactivity and biological activity:

- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine (CAS: N/A): Incorporates a pyridine ring, increasing basicity (pKa ~9.2) and metal-chelating capacity. This derivative shows higher corrosion inhibition efficiency (85% at 1 mM) compared to the methoxy analogue (70%) due to enhanced electron donation from the pyridine nitrogen .

- 1-(Furan-2-yl)-N1,N1-dimethylethane-1,2-diamine (CAS: N/A): The furan group introduces π-conjugation, reducing solubility in polar solvents but improving uptake in lipid-rich environments .

Diamine Chain Modifications

- N1,N1-Dimethylpropane-1,3-diamine : A longer carbon chain increases flexibility, enabling better binding to hydrophobic enzyme pockets. For example, its KYNA amide derivative shows 2x higher NMDA receptor inhibition than the ethane-1,2-diamine analogue .

- N1,N1-Diethylbenzene-1,3-diamine : Bulkier ethyl groups reduce nucleophilicity, leading to slower reaction kinetics in amidation reactions (e.g., 48-hour reaction time vs. 15 hours for the dimethyl variant) .

Electronic and Steric Effects of N-Substituents

Dimethylamine groups in 1-(3-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine reduce hydrogen-bonding capacity compared to NH-containing analogues:

| Compound | H-Bond Donors | Corrosion Inhibition Efficiency |

|---|---|---|

| N1,N1-Dimethyl variant (this compound) | 0 | 70% |

| N1-(2-Aminoethyl)ethane-1,2-diamine | 2 | 92% |

| N1,N2-Bis(4-chlorobenzylidene) derivative | 4 | 95% |

The absence of NH groups limits its use in chelation-based applications but improves metabolic stability in drug design .

Data Tables for Comparative Analysis

Table 1: Structural and Electronic Properties

| Compound | Molecular Formula | Molecular Weight | LogP | H-Bond Acceptors |

|---|---|---|---|---|

| This compound | C11H18N2O | 194.28 | 1.8 | 3 |

| 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine | C11H18N2O | 194.28 | 1.6 | 3 |

| N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine | C9H15N3 | 165.24 | 0.9 | 4 |

Biological Activity

1-(3-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, also known as 1-(3-methoxyphenyl)ethyl dimethylamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₈N₂O |

| Molecular Weight | 194.27 g/mol |

| CAS Number | 855715-34-3 |

| MDL Number | MFCD06655099 |

Research indicates that this compound may interact with various biological targets, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects. The compound's structure suggests it could act as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

A study focusing on compounds similar to this compound reported significant AChE inhibition with IC50 values in the low micromolar range. For instance, certain derivatives showed IC50 values as low as 0.09 μM against AChE, indicating a strong potential for this class of compounds in therapeutic applications .

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress. For example, one study noted that specific derivatives exhibited a protective effect against hydrogen peroxide-induced damage in PC12 cells . This suggests potential applications in neuroprotection and treatment strategies for neurodegenerative disorders.

Alzheimer’s Disease Research

A notable case study involved the evaluation of a series of benzamide derivatives, where compounds structurally related to this compound were tested for their ability to inhibit AChE and butyrylcholinesterase (BuChE). The findings indicated that modifications in the molecular structure significantly affected the inhibitory potency against these enzymes, highlighting the importance of structure-activity relationships (SAR) in drug design .

Antioxidant Activity

Another study assessed the antioxidant properties of related compounds. The results showed that certain derivatives could effectively scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is particularly relevant for conditions characterized by oxidative stress, such as Alzheimer's disease and other neurodegenerative disorders .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

The following table summarizes key modifications and their effects on biological activity:

Q & A

Q. What are the established synthetic routes for 1-(3-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, and what are their comparative advantages?

Methodological Answer: The compound is synthesized via:

- Catalytic hydrogenation : Reduction of benzylated amines using hydrogen and a platinum catalyst, yielding moderate to high purity .

- Hydrobromide salt formation : As outlined in Example 4 of European Patent SPECIFICATION, where intermediates are treated with HBr to stabilize the product .

- Benzaldehyde derivative reactions : Condensation of 3-methoxybenzaldehyde with dimethylamine and ethylenediamine derivatives, followed by purification .

Comparative Advantages : Catalytic hydrogenation offers scalability, while hydrobromide salt formation improves crystallinity for structural validation. Benzaldehyde routes allow modular substitution but may require stringent purification .

Q. How is this compound characterized to confirm structural integrity and purity?

Methodological Answer: Key techniques include:

- NMR spectroscopy : To verify methoxy (-OCH₃) and dimethylamine (-N(CH₃)₂) groups via chemical shifts (e.g., δ 3.8 ppm for methoxy protons).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 209.2 for [M+H]⁺) confirm the molecular formula (C₁₁H₁₈N₂O).

- HPLC : Quantifies purity (>95% typically required for research-grade material).

Cross-referencing with PubChem data for analogous diamines ensures consistency in spectral interpretation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation for this compound?

Methodological Answer: Contradictions arise from:

- Catalyst deactivation : Platinum catalysts (used in hydrogenation) may lose activity due to methoxy group coordination, requiring optimized catalyst loading .

- Byproduct formation : Competing N-methylation or over-reduction can occur. Strategies include:

- Temperature control : Maintaining 50–70°C during hydrogenation minimizes side reactions .

- Protection/deprotection : Temporarily blocking reactive amines with tert-butyloxycarbonyl (Boc) groups, as seen in Motoyoshiya et al.’s methods for similar diamines .

Validation via TLC or GC-MS at intermediate steps ensures reaction progress .

Q. How does the 3-methoxy substituent influence the compound’s reactivity in subsequent reactions (e.g., ligand synthesis or coupling reactions)?

Methodological Answer: The 3-methoxy group:

- Enhances electron density : Activates the phenyl ring for electrophilic substitution, facilitating reactions like nitration or halogenation.

- Introduces steric hindrance : The methoxy group’s ortho position may hinder axial coordination in metal-ligand complexes, altering catalytic activity.

Comparative studies with 4-methoxy or unsubstituted analogs (e.g., C1 and C9 in ) show reduced steric effects in para-substituted derivatives, highlighting the 3-methoxy group’s unique role in regioselectivity .

Q. What are the key considerations for optimizing this compound’s stability during storage and handling?

Methodological Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amine groups.

- Light sensitivity : The methoxy group may undergo photodegradation; use amber vials for long-term storage.

Safety protocols from analogous diamines (e.g., P201 and P210 hazard codes in ) recommend avoiding heat/sparks and using fume hoods during handling .

Research Gaps and Future Directions

- Biological activity profiling : Limited data exist on its pharmacological potential. Screening against GPCRs or kinase targets (as suggested in for related intermediates) could reveal therapeutic applications .

- Mechanistic studies : Detailed kinetic analyses of its hydrogenation pathway (e.g., via in-situ FTIR) would clarify catalyst-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.